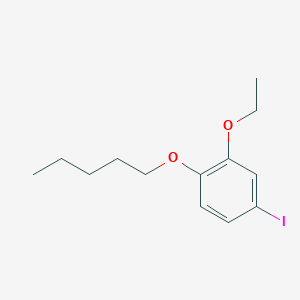
2-Ethoxy-4-iodo-1-(pentyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an ethoxy group, an iodine atom, and a pentyloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 4-iodophenol.
Etherification: The first step involves the etherification of 2-ethoxyphenol with 1-bromopentane in the presence of a base, such as potassium carbonate, to form 2-ethoxy-1-(pentyloxy)benzene.
Iodination: The final step involves the iodination of 2-ethoxy-1-(pentyloxy)benzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 4-position of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-iodo-1-(pentyloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy and pentyloxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in the presence of a polar aprotic solvent like dimethyl sulfoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-iodo-1-(pentyloxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-iodo-1-(pentyloxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atom and ether groups play a crucial role in its reactivity and binding affinity. The compound may act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-4-bromo-1-(pentyloxy)benzene: Similar structure but with a bromine atom instead of iodine.
2-Ethoxy-4-chloro-1-(pentyloxy)benzene: Similar structure but with a chlorine atom instead of iodine.
2-Ethoxy-4-fluoro-1-(pentyloxy)benzene: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-Ethoxy-4-iodo-1-(pentyloxy)benzene is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity and specific binding interactions. The iodine atom also influences the compound’s physical properties, such as melting point and solubility.
Propiedades
Número CAS |
91123-11-4 |
|---|---|
Fórmula molecular |
C13H19IO2 |
Peso molecular |
334.19 g/mol |
Nombre IUPAC |
2-ethoxy-4-iodo-1-pentoxybenzene |
InChI |
InChI=1S/C13H19IO2/c1-3-5-6-9-16-12-8-7-11(14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
UJPKLZGNQMJVOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=C(C=C(C=C1)I)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Chloroethyl)sulfanyl]ethane-1-thiol](/img/structure/B14346274.png)
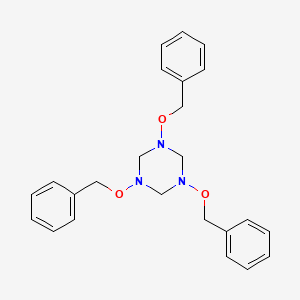
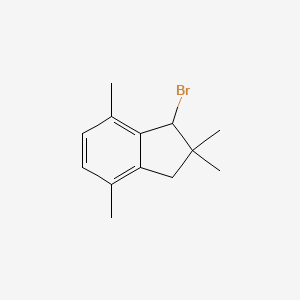

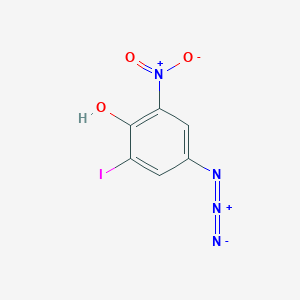
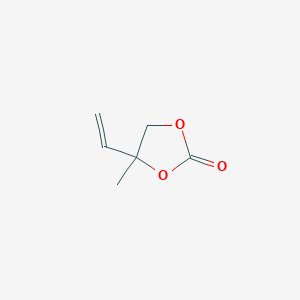
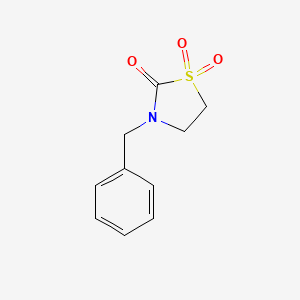
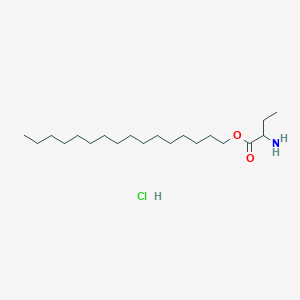
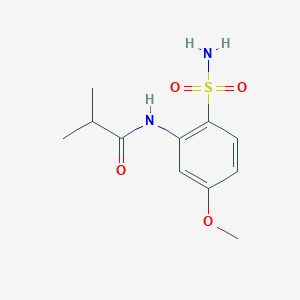
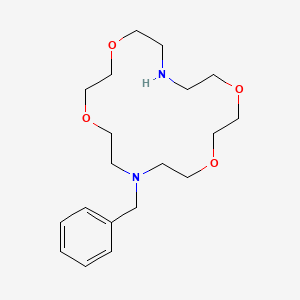
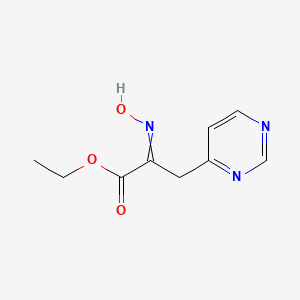
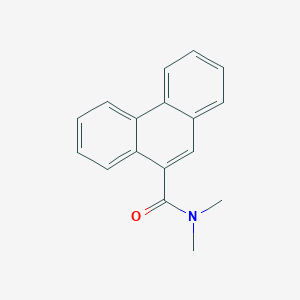
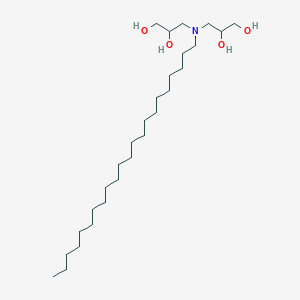
![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
